

Glycofurol: A Comprehensive Technical Guide for Pharmaceutical Applications

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Compound of Interest

Compound Name: Glycofurol

Cat. No.: B1198805

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An in-depth guide to the synonyms, properties, and experimental applications of **Glycofurol** for researchers, scientists, and drug development professionals.

Glycofurol is a versatile solvent and excipient utilized in the pharmaceutical industry, primarily for its ability to enhance the solubility of poorly water-soluble active pharmaceutical ingredients (APIs). Chemically, it is the ether of tetrahydrofurfuryl alcohol and polyethylene glycol. Its biocompatibility and low toxicity profile make it a suitable component in various dosage forms, particularly in parenteral (injectable), topical, and intranasal formulations. This technical guide provides a detailed overview of its nomenclature, physicochemical properties, and key experimental protocols relevant to its application in drug development.

Synonyms and Alternative Names

In scientific literature and commercial products, **Glycofurol** is identified by a variety of names. A comprehensive list is provided below to aid in literature searches and material sourcing.

Name Type	Name
Common Name	Glycofurol
Chemical Names	Tetrahydrofurfuryl alcohol polyethylene glycol ether
a-[(Tetrahydro-2-furanyl)methyl]-ω-hydroxy-poly(oxy-1,2-ethanediyl)	
Poly(ethylene glycol) tetrahydrofurfuryl ether	
Synonyms	Tetraglycol
Glycofural	
Glycofurol 75	
Tetrahydrofurfuryl polyethylene glycol ether	
THFP	
CAS Number	31692-85-0

Quantitative Physicochemical Data

The physical and chemical properties of **Glycofurol** are critical for formulation development. The following table summarizes key quantitative data for **Glycofurol 75**, a common pharmaceutical grade.

Property	Value
Appearance	Clear, colorless to pale yellow, viscous liquid
Density (at 20°C)	1.070–1.090 g/cm ³ [1]
Viscosity (dynamic, at 20°C)	8–18 mPa·s [1]
Boiling Point (Glycofurol 75)	80–100 °C [1]
Refractive Index (n _D ²⁰)	1.4545 [1]
Hydroxyl Value	300–400 [1]
Solubility	Miscible with water, ethanol, and polyethylene glycol 400. Immiscible with arachis oil, isopropyl ether, and petroleum ether. [1]
Acute Toxicity (LD50, mice, i.v.)	3.5 ml/kg body weight [2]

Experimental Protocols and Methodologies

Glycofurol's utility is demonstrated in a range of pharmaceutical applications. Detailed methodologies for key experiments are provided below.

Preparation of PLGA Microspheres using a Quasi-Emulsion Extraction Method

This protocol describes the use of **Glycofurol** as a non-toxic solvent for the preparation of poly(lactide-co-glycolide) (PLGA) microspheres, suitable for encapsulating lipophilic drugs.[\[3\]](#)[\[4\]](#)

Materials:

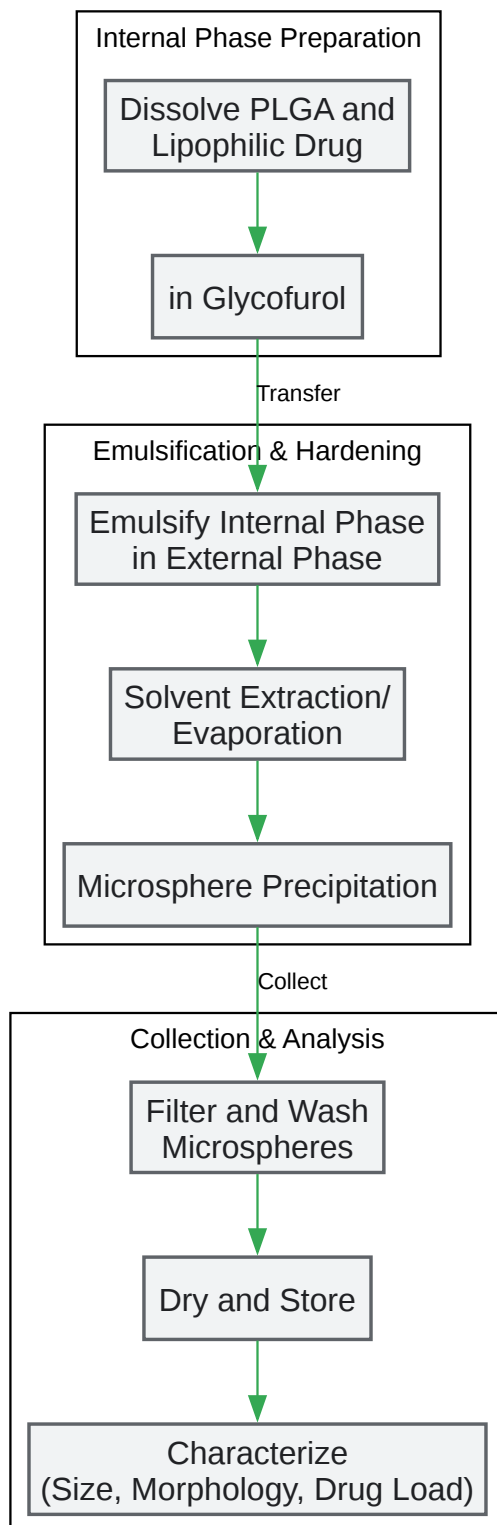
- Poly(lactide-co-glycolide) (PLGA)
- Lipophilic drug (e.g., Ritonavir, Lopinavir, Sudan III)
- **Glycofurol**
- Acetone

- Ammonium cobalthiocyanate solution
- Methylene chloride
- External phase (e.g., aqueous surfactant solution)

Procedure:

- Internal Phase Preparation: Dissolve 100 mg of PLGA and 20 mg of the lipophilic drug in undiluted **Glycofurol** to form the internal phase.[4]
- Emulsification: Emulsify the internal phase into the chosen external phase by stirring.
- Microsphere Formation: Obtain microspheres through a quasi-emulsion extraction method.
- Characterization:
 - Particle Size and Morphology: Analyze the microspheres for their size distribution and shape (typically spherical with diameters around 100 to 200 μm).[3]
 - Encapsulation Efficiency: Determine the encapsulation rate of the drug. The rate is influenced by the drug's partition coefficient, with more lipophilic drugs showing higher encapsulation.[3]
 - Residual **Glycofurol** Content:
 1. Dissolve 20 mg of blank microspheres in 1 mL of acetone.
 2. Re-precipitate the polymer by adding 4 mL of distilled water.
 3. Centrifuge the solution at 6000 rpm for 30 minutes.
 4. To the supernatant, add 4 mL of ammonium cobalthiocyanate solution and 4 mL of methylene chloride.
 5. Centrifuge the mixture and analyze the methylene chloride phase for residual **Glycofurol** content by UV spectrophotometry at 620 nm.[2]

Workflow for PLGA Microsphere Preparation

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Workflow for PLGA Microsphere Preparation

Formulation of a Glycofurol-Based Topical Gel for Naproxen Delivery

This protocol outlines the development of a topical gel using **Glycofurol** as the vehicle base for the non-steroidal anti-inflammatory drug (NSAID) Naproxen.[5][6]

Materials:

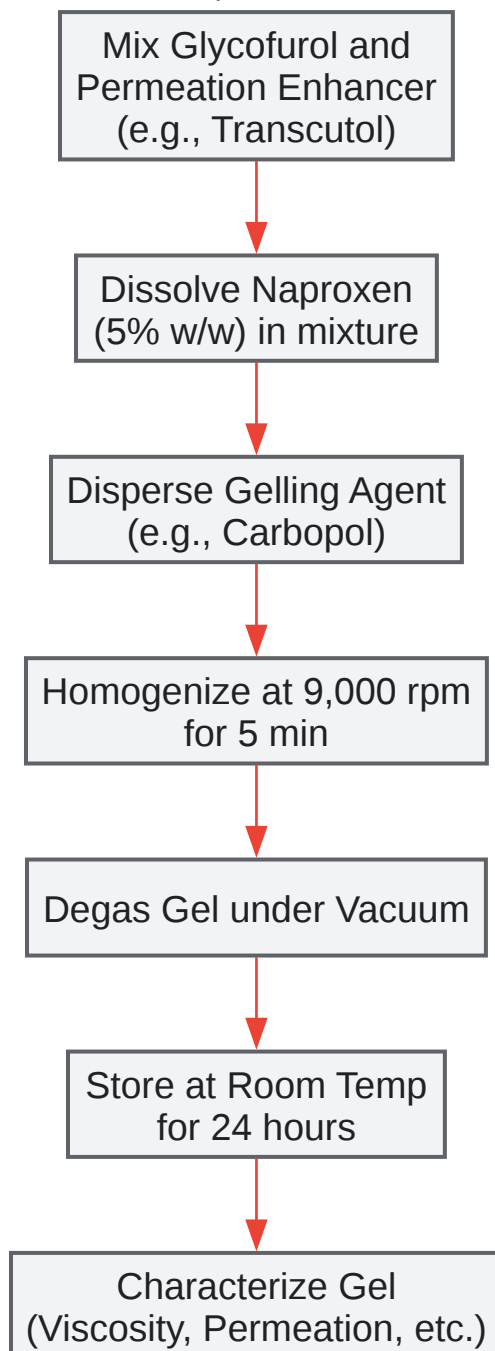
- Naproxen (5% w/w)
- **Glycofurol**
- Gelling agents (e.g., Carbopol 974P, Gantrez AN 119, or Polyvinylpyrrolidone K30)
- Permeation enhancer (e.g., Transcutol, 2% w/w)
- Homogenizer (e.g., Ultraturax T 25)

Procedure:

- **Drug Dissolution:** Completely dissolve 5% (w/w) Naproxen in **Glycofurol** at room temperature. If a permeation enhancer is used, it should be mixed with the **Glycofurol** prior to adding the drug.
- **Gelling Agent Dispersion:** Disperse the selected gelling agent (e.g., Carbopol 974P at 1.5-4.0%) into the Naproxen-**Glycofurol** solution.
- **Homogenization:** Homogenize the dispersion using an Ultraturax T 25 at 9,000 rpm for 5 minutes, or until a transparent and uniform gel is formed.
- **Degassing and Storage:** Degas the formed gel under a vacuum and store it at room temperature for 24 hours before analysis.
- **Characterization:**
 - **Physical Properties:** Evaluate the gel for bioadhesive properties, spreadability, and viscosity.

- In Vitro Skin Permeation: Use a Franz-type diffusion cell with excised rat skin to evaluate the permeation rate and lag time of Naproxen from the gel.[5]
- Skin Irritation Test: Conduct a skin irritation test to ensure the formulation is safe for topical application.[5]

Workflow for Topical Gel Formulation



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Workflow for Topical Gel Formulation

In Vivo Biocompatibility Assessment in Rat Brain

This protocol provides a method to assess the toxicity and biocompatibility of **Glycofurol** when administered directly into the brain parenchyma, which is crucial for its potential use in central nervous system drug delivery systems.^[7]

Materials:

- **Glycofurol** (GF) solution (e.g., 25 µL GF + 25 µL Phosphate-Buffered Saline)
- Sprague-Dawley rats
- Stereotaxic apparatus for intracranial injection

Procedure:

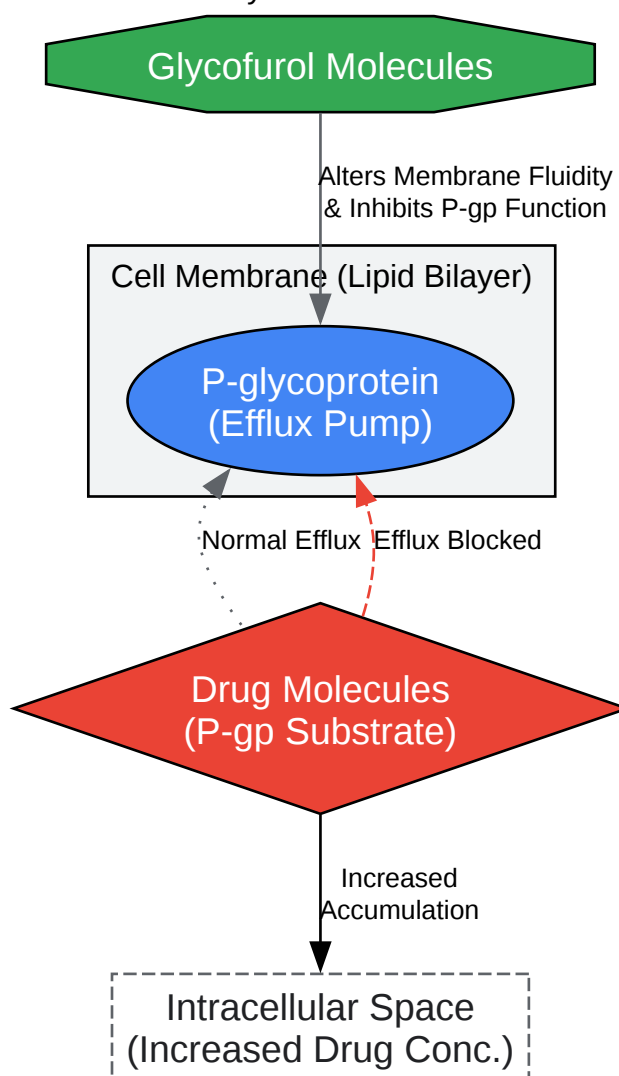
- Animal Preparation: Anesthetize the rats and secure them in a stereotaxic apparatus.
- Intracranial Injection: Inject the **Glycofurol** solution into the brain cortex at a defined stereotaxic coordinate. A control group should receive an equivalent volume of Phosphate-Buffered Saline (PBS).
- Post-injection Monitoring: Monitor the animals for any clinical neurobehavioral abnormalities during acute, subacute, and chronic periods post-injection.
- Hematological Assessment: At specified time points, collect blood samples for hematological analysis to assess systemic reactions.
- Neuropathological Assessment:
 - At the end of the study periods, perfuse the brains and collect the tissue.
 - Perform histomorphologic assessments of the brain tissue surrounding the injection site.
 - Evaluate for inflammatory responses, such as the presence of polymorphonuclear leukocytes, macrophages, and gliosis, and compare with the PBS control group.

Cellular Interactions and Signaling

While **Glycofurol** is primarily considered an inert excipient, its chemical nature as a polyethoxylated substance suggests potential interactions at the cellular level. Excipients, including those in the polyethylene glycol family, have been shown to influence the activity of membrane transporters like P-glycoprotein (P-gp).^{[8][9][10]} P-gp is an efflux pump that plays a significant role in multidrug resistance and affects the oral bioavailability of many drugs. Inhibition of P-gp by an excipient can lead to increased intracellular drug concentration.

The interaction is often related to changes in the fluidity of the cell membrane.^{[11][12][13][14]} The amphiphilic nature of such excipients may allow them to insert into the lipid bilayer, altering its physical properties and, consequently, the function of embedded proteins like P-gp.

Conceptual Interaction of Glycofurol with Cell Membrane and P-gp



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Conceptual Interaction with P-glycoprotein

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